2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

Catalog No.
S523406
CAS No.
18942-26-2
M.F
C41H32O27
M. Wt
956.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydro...

CAS Number

18942-26-2

Product Name

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

IUPAC Name

2-[(4R,5S,7R,8R,11S,12S,13R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

Molecular Formula

C41H32O27

Molecular Weight

956.7 g/mol

InChI

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33?,34+,41-/m0/s1

InChI Key

YGVHOSGNOYKRIH-REKMSKHASA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Solubility

Soluble in DMSO

Synonyms

Chebulinic Acid;

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3C([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Description

The exact mass of the compound Chebulinic acid is 956.1131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69862. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Hydrolyzable Tannins - Supplementary Records. It belongs to the ontological category of tannin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Chebulinic acid exhibits strong antioxidant properties. Studies have shown its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases. Research suggests it might be effective in preventing oxidative stress-related conditions like neurodegenerative diseases and cardiovascular diseases [].

Anti-inflammatory Effects

Inflammation is a key factor in many diseases. Scientific research indicates that chebulinic acid possesses anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, potentially offering therapeutic benefits for inflammatory bowel disease, arthritis, and other inflammatory conditions [].

Anticancer Potential

Chebulinic acid's role in cancer research is actively being explored. Studies have observed its potential to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cell lines []. However, further research is needed to determine its efficacy and safety in cancer treatment.

Chebulinic acid is an ellagitannin, a type of hydrolyzable tannin, found in several plants including:

  • Euphoria longana (Longan): Seeds []
  • Terminalia chebula (Myrobalan): Fruits []
  • Terminalia macroptera (Indian Laurel): Leaves []

Research suggests chebulinic acid possesses various bioactivities, making it a subject of investigation for its potential role in managing different health conditions [].


Molecular Structure Analysis

Chebulinic acid has a complex molecular structure with the formula C₄₁H₃₂O₂₇ and a molar mass of 956.67 g/mol []. Key features include:

  • Ellagitannin Core: It possesses a central glucose unit surrounded by polyphenol moieties [].
  • Hydrolyzable Bonds: The polyphenols are linked to the glucose core through hydrolyzable ester bonds [].
  • Multiple Hydroxyl Groups: The presence of numerous hydroxyl groups (OH) contributes to its astringent properties and potential antioxidant activity.

A detailed structural analysis, including spatial conformation, has been conducted using spectroscopic techniques.


Chemical Reactions Analysis

Current scientific literature primarily focuses on the natural occurrence and bioactivities of chebulinic acid. Information on its synthesis or specific decomposition reactions is limited. However, as an ellagitannin, it is expected to undergo hydrolysis under acidic or basic conditions, breaking down into its component polyphenols and glucose [].


Physical And Chemical Properties Analysis

  • Amorphous Solid: Ellagitannins typically exist as amorphous solids at room temperature [].
  • High Molecular Weight: The high molecular weight of chebulinic acid (over 950 g/mol) suggests a high boiling point (likely decomposes before boiling).
  • Solubility: Ellagitannins generally exhibit varying degrees of solubility in water and organic solvents depending on the specific structure []. Chebulinic acid's solubility characteristics require further investigation.
  • Stability: Stability data is limited, but studies suggest ellagitannins may degrade under certain conditions such as high temperatures or prolonged storage [].

Research suggests chebulinic acid might exert its effects through various mechanisms, including:

  • Antioxidant Activity: The presence of numerous hydroxyl groups suggests potential free radical scavenging activity.
  • Anti-inflammatory Effects: Studies indicate chebulinic acid might inhibit the production of inflammatory mediators [].
  • Anti-angiogenic Properties: Recent research suggests chebulinic acid may suppress the formation of new blood vessels, potentially beneficial in diseases like rheumatoid arthritis [].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

13

Exact Mass

956.11309574 g/mol

Monoisotopic Mass

956.11309574 g/mol

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HVC8VQJ6EK

Wikipedia

Chebulinic_acid

Dates

Modify: 2023-08-15
1: Song JH, Shin MS, Hwang GS, Oh ST, Hwang JJ, Kang KS. Chebulinic acid attenuates glutamate-induced HT22 cell death by inhibiting oxidative stress, calcium influx and MAPKs phosphorylation. Bioorg Med Chem Lett. 2017 Dec 29. pii: S0960-894X(17)31236-2. doi: 10.1016/j.bmcl.2017.12.062. [Epub ahead of print] PubMed PMID: 29317168.
2: Lopez HL, Habowski SM, Sandrock JE, Raub B, Kedia A, Bruno EJ, Ziegenfuss TN. Effects of dietary supplementation with a standardized aqueous extract of Terminalia chebula fruit (AyuFlex(®)) on joint mobility, comfort, and functional capacity in healthy overweight subjects: a randomized placebo-controlled clinical trial. BMC Complement Altern Med. 2017 Oct 2;17(1):475. doi: 10.1186/s12906-017-1977-8. PubMed PMID: 28969626; PubMed Central PMCID: PMC5625793.
3: Song IS, Jeong YJ, Park JH, Shim S, Jang SW. Chebulinic acid inhibits smooth muscle cell migration by suppressing PDGF-Rβ phosphorylation and inhibiting matrix metalloproteinase-2 expression. Sci Rep. 2017 Sep 18;7(1):11797. doi: 10.1038/s41598-017-12221-w. PubMed PMID: 28924208; PubMed Central PMCID: PMC5603554.
4: Chhabra S, Mishra T, Kumar Y, Thacker G, Kanojiya S, Chattopadhyay N, Narender T, Trivedi AK. Chebulinic Acid Isolated From the Fruits of Terminalia chebula Specifically Induces Apoptosis in Acute Myeloid Leukemia Cells. Phytother Res. 2017 Dec;31(12):1849-1857. doi: 10.1002/ptr.5927. Epub 2017 Sep 18. PubMed PMID: 28921713.
5: Vu TT, Kim H, Tran VK, Vu HD, Hoang TX, Han JW, Choi YH, Jang KS, Choi GJ, Kim JC. Antibacterial activity of tannins isolated from Sapium baccatum extract and use for control of tomato bacterial wilt. PLoS One. 2017 Jul 25;12(7):e0181499. doi: 10.1371/journal.pone.0181499. eCollection 2017. PubMed PMID: 28742863; PubMed Central PMCID: PMC5526539.
6: Fahmy NM, Al-Sayed E, Abdel-Daim MM, Singab AN. Anti-Inflammatory and Analgesic Activities of Terminalia Muelleri Benth. (Combretaceae). Drug Dev Res. 2017 Jun;78(3-4):146-154. doi: 10.1002/ddr.21385. Epub 2017 May 19. PubMed PMID: 28524398.
7: Kesharwani A, Polachira SK, Nair R, Agarwal A, Mishra NN, Gupta SK. Anti-HSV-2 activity of Terminalia chebula Retz extract and its constituents, chebulagic and chebulinic acids. BMC Complement Altern Med. 2017 Feb 14;17(1):110. doi: 10.1186/s12906-017-1620-8. PubMed PMID: 28196487; PubMed Central PMCID: PMC5310005.
8: Kar I, Chattopadhyaya R. Effect of seven Indian plant extracts on Fenton reaction-mediated damage to DNA constituents. J Biomol Struct Dyn. 2017 Nov;35(14):2997-3011. doi: 10.1080/07391102.2016.1244493. Epub 2016 Nov 10. PubMed PMID: 27691720.
9: Afshari AR, Sadeghnia HR, Mollazadeh H. A Review on Potential Mechanisms of Terminalia chebula in Alzheimer's Disease. Adv Pharmacol Sci. 2016;2016:8964849. doi: 10.1155/2016/8964849. Epub 2016 Jan 28. Review. PubMed PMID: 26941792; PubMed Central PMCID: PMC4749770.
10: Zou DL, Chen T, Li HM, Chen C, Zhao JY, Li YL. Separation of three phenolic high-molecular-weight compounds from the crude extract of Terminalia Chebula Retz. by ultrasound-assisted extraction and high-speed counter-current chromatography. J Sep Sci. 2016 Apr;39(7):1278-85. doi: 10.1002/jssc.201501358. Epub 2016 Mar 11. PubMed PMID: 26864462.
11: Varma SR, Sivaprakasam TO, Mishra A, Kumar LM, Prakash NS, Prabhu S, Ramakrishnan S. Protective Effects of Triphala on Dermal Fibroblasts and Human Keratinocytes. PLoS One. 2016 Jan 5;11(1):e0145921. doi: 10.1371/journal.pone.0145921. eCollection 2016. PubMed PMID: 26731545; PubMed Central PMCID: PMC4711708.
12: Todisco S, Di Noia MA, Onofrio A, Parisi G, Punzi G, Redavid G, De Grassi A, Pierri CL. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays. Biochem Pharmacol. 2016 Jan 15;100:112-32. doi: 10.1016/j.bcp.2015.11.019. Epub 2015 Nov 23. PubMed PMID: 26616220.
13: Patel K, Tyagi C, Goyal S, Jamal S, Wahi D, Jain R, Bharadvaja N, Grover A. Identification of chebulinic acid as potent natural inhibitor of M. tuberculosis DNA gyrase and molecular insights into its binding mode of action. Comput Biol Chem. 2015 Dec;59 Pt A:37-47. doi: 10.1016/j.compbiolchem.2015.09.006. Epub 2015 Sep 11. PubMed PMID: 26410242.
14: Sivasankar S, Lavanya R, Brindha P, Angayarkanni N. Aqueous and alcoholic extracts of Triphala and their active compounds chebulagic acid and chebulinic acid prevented epithelial to mesenchymal transition in retinal pigment epithelial cells, by inhibiting SMAD-3 phosphorylation. PLoS One. 2015 Mar 20;10(3):e0120512. doi: 10.1371/journal.pone.0120512. eCollection 2015. PubMed PMID: 25793924; PubMed Central PMCID: PMC4368423.
15: Tuominen A, Sinkkonen J, Karonen M, Salminen JP. Sylvatiins, acetylglucosylated hydrolysable tannins from the petals of Geranium sylvaticum show co-pigment effect. Phytochemistry. 2015 Jul;115:239-51. doi: 10.1016/j.phytochem.2015.01.005. Epub 2015 Feb 7. PubMed PMID: 25669991.
16: Yang MH, Ali Z, Khan IA, Khan SI. Anti-inflammatory activity of constituents isolated from Terminalia chebula. Nat Prod Commun. 2014 Jul;9(7):965-8. PubMed PMID: 25230505.
17: Dhanani T, Shah S, Kumar S. A validated high-performance liquid chromatography method for determination of tannin-related marker constituents gallic acid, corilagin, chebulagic acid, ellagic acid and chebulinic Acid in four Terminalia species from India. J Chromatogr Sci. 2015 Apr;53(4):625-32. doi: 10.1093/chromsci/bmu096. Epub 2014 Sep 3. PubMed PMID: 25190275.
18: Miyasaki Y, Rabenstein JD, Rhea J, Crouch ML, Mocek UM, Kittell PE, Morgan MA, Nichols WS, Van Benschoten MM, Hardy WD, Liu GY. Isolation and characterization of antimicrobial compounds in plant extracts against multidrug-resistant Acinetobacter baumannii. PLoS One. 2013 Apr 22;8(4):e61594. doi: 10.1371/journal.pone.0061594. Print 2013. PubMed PMID: 23630600; PubMed Central PMCID: PMC3632535.
19: Pellati F, Bruni R, Righi D, Grandini A, Tognolini M, Pio Prencipe F, Poli F, Benvenuti S, Del Rio D, Rossi D. Metabolite profiling of polyphenols in a Terminalia chebula Retzius ayurvedic decoction and evaluation of its chemopreventive activity. J Ethnopharmacol. 2013 May 20;147(2):277-85. doi: 10.1016/j.jep.2013.02.025. Epub 2013 Mar 15. PubMed PMID: 23506992.
20: Mishra V, Agrawal M, Onasanwo SA, Madhur G, Rastogi P, Pandey HP, Palit G, Narender T. Anti-secretory and cyto-protective effects of chebulinic acid isolated from the fruits of Terminalia chebula on gastric ulcers. Phytomedicine. 2013 Apr 15;20(6):506-11. doi: 10.1016/j.phymed.2013.01.002. Epub 2013 Feb 23. PubMed PMID: 23462212.

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